

# Fedratinib dose adjustment renal hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Dosage Adjustment Guidelines

The table below summarizes the official dose adjustment recommendations for **fedratinib** based on organ function.

| Condition                                        | Recommended Dose Adjustment                                  | Notes & Monitoring                                                                                                  |
|--------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| <b>Severe Renal Impairment</b> [1] [2] [3]       | Reduce to <b>200 mg once daily</b> [2] [3] [4].              | For CrCl 15 to <30 mL/min [2] [3].                                                                                  |
| <b>Mild-to-Moderate Renal Impairment</b> [1] [5] | <b>No initial adjustment</b> recommended [2] [3].            | For CrCl 30 to <90 mL/min; monitor patients with moderate impairment and adjust based on adverse reactions [1] [2]. |
| <b>Hepatic Impairment (All Degrees)</b> [6] [7]  | <b>No initial dosage adjustment</b> recommended [2] [6] [7]. | Includes Child-Pugh Class A, B, and C [2]. Regular monitoring is advised [6].                                       |

## Supporting Pharmacokinetic Data

The recommendations above are supported by phase 1 clinical trials that evaluated the pharmacokinetics (PK) and safety of **fedratinib** in subjects with organ impairment.

## Renal Impairment Study

A 2020 phase 1, open-label, single-dose (300 mg) study compared **fedratinib** exposure in subjects with various degrees of stable chronic renal impairment to matched healthy subjects [1] [5].

| Renal Function Group                 | Fold-Change in $AUC_{inf}$ vs. Healthy | Clinical Interpretation                                                          |
|--------------------------------------|----------------------------------------|----------------------------------------------------------------------------------|
| Severe RI (CrCl 15-<br><30 mL/min)   | <b>1.9-fold higher</b> [1] [5]         | Significantly increased exposure warrants dose reduction to 200 mg [1].          |
| Moderate RI (CrCl 30-<br><50 mL/min) | <b>1.5-fold higher</b> [1] [5]         | Increased exposure; no initial adjustment, but close monitoring is required [1]. |
| Mild RI (CrCl 50-<80<br>mL/min)      | Not appreciably different [1]          | No dosage adjustment needed [1].                                                 |

## Hepatic Impairment Study (FEDR-CP-001)

A 2025 phase 1, non-randomized, open-label trial provides the most recent data. It compared a single dose of **fedratinib** in adults with moderate or severe hepatic impairment (Child-Pugh B and C) to matched healthy participants [6] [7].

- **Moderate HI vs. Healthy:** Peak and total **fedratinib** exposures ( $C_{max}$ ,  $AUC_{0-\infty}$ ) were **similar** [6] [7].
- **Severe HI vs. Healthy:** Participants with severe HI actually showed **lower total exposures** compared to their matched healthy group [6] [7].
- **Conclusion:** Reducing the starting dose is not necessary for patients with moderate or severe HI, supporting the guidance for all levels of hepatic impairment [6] [7].

## Experimental Protocol Overview

For your technical work, here is a summary of the key methodological details from the cited clinical trials.

- **Study Design:** Both the renal and hepatic studies were Phase 1, multicenter, open-label, single-dose trials [1] [6] [5].
- **Subject Grouping:** Participants were grouped by organ function severity (using CrCl for renal, Child-Pugh score for hepatic) and matched to healthy controls [1] [6].
- **Dosing:** A single oral dose of **fedratinib** was administered (300 mg in the renal and moderate hepatic studies; 200 mg in the severe hepatic arm) [1] [6].
- **PK Sampling & Safety:** Intensive plasma sampling was conducted over several days (up to 21 in the hepatic study) to calculate PK parameters like AUC and  $C_{max}$ . Treatment-emergent adverse events were recorded throughout [1] [6].

## Management Pathways

The following decision trees visualize the dose adjustment logic and clinical trial design based on the referenced studies.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Key Considerations for Researchers

- **Thiamine Monitoring is Critical:** All sources emphasize the Black Box Warning for encephalopathy, including Wernicke's encephalopathy. **Assess thiamine levels before initiation**, do not start in deficient patients, and administer prophylactic thiamine (100 mg PO daily) during therapy [2] [3] [4].
- **Drug-Drug Interactions:** Be mindful of concomitant medications. **Reduce fedratinib to 200 mg daily** with strong CYP3A4 inhibitors. Avoid co-administration with strong CYP3A4 inducers. Use caution with dual CYP3A4 and CYP2C19 inhibitors [2] [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pharmacokinetics and tolerability of fedratinib, an oral, selective Janus kinase 2 inhibitor, in subjects with renal or hepatic impairment - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
  2. Inrebic (fedratinib) dosing, indications, interactions, ... [[reference.medscape.com](https://reference.medscape.com)]
  3. Fedratinib Dosage Guide + Max Dose, Adjustments - Drugs.com [[drugs.com](https://drugs.com)]
  4. Getting Started with INREBIC® (fedratinib) | For Healthcare ... [[inrebicpro.com](https://inrebicpro.com)]
  5. Pharmacokinetics and tolerability of fedratinib, an oral, selective Janus kinase 2 inhibitor, in subjects with renal or hepatic impairment | Cancer Chemotherapy and Pharmacology [[link.springer.com](https://link.springer.com)]
  6. results from the phase 1 FEDR-CP-001 trial [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
  7. Pharmacokinetics, safety, and tolerability of fedratinib in adults with moderate and severe hepatic impairment: results from the phase 1 FEDR-CP-001 trial | Cancer Chemotherapy and Pharmacology [[link.springer.com](https://link.springer.com)]
- To cite this document: Smolecule. [Fedratinib dose adjustment renal hepatic impairment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-dose-adjustment-renal-hepatic-impairment>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)